GNF351

AHR antagonism tumor spheroid anticancer agent screening

GNF351 is a cell-permeable purine derivative acting as a high-affinity, pure aryl hydrocarbon receptor (AHR) antagonist. Unlike partial antagonists or SAhRMs, it inhibits both DRE-dependent and -independent AHR activity without agonist effects (IC50 62 nM). Ideal for unambiguous mechanistic dissection of AHR-dependent processes.

Molecular Formula C24H25N7
Molecular Weight 411.5 g/mol
Cat. No. B607703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF351
SynonymsGNF351;  GNF-351 GNF 351.
Molecular FormulaC24H25N7
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54
InChIInChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30)
InChIKeyABXIUYMKZDZUDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (GNF351): A High-Affinity Pure Aryl Hydrocarbon Receptor Antagonist


N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (CAS 1227634-69-6), also known as GNF351, is a cell-permeable purine derivative that functions as a high-affinity pure aryl hydrocarbon receptor (AHR) antagonist [1]. Unlike partial antagonists or selective AHR modulators (SAhRMs) that bias AHR toward specific signaling pathways, GNF351 represents a third class of AHR ligand: a complete antagonist with the capacity to inhibit both dioxin response element (DRE)-dependent and DRE-independent AHR activity [2]. The compound competes directly with photoaffinity AHR ligands for binding to the AHR ligand-binding pocket with an IC50 of 62 nM in mouse liver cytosol expressing humanized AHR, and exhibits no agonist activity even at elevated concentrations [3].

N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine: Why AHR Antagonists Are Not Functionally Interchangeable


AHR antagonists exhibit substantial functional heterogeneity that precludes simple substitution in experimental systems. Commonly used AHR antagonists such as CH223191 are ligand-selective, preferentially inhibiting halogenated aromatic hydrocarbon agonists while sparing PAHs and flavonoids [1]. BAY2416964, while orally bioavailable, exhibits weak AHR agonist activity at single high doses (10 µM), complicating its use as a pure inhibitory tool [2]. StemRegenin 1 (SR1) shows an IC50 of 127 nM for AHR antagonism and is primarily validated for hematopoietic stem cell expansion rather than broad AHR functional blockade [3]. α-Naphthoflavone, a widely used laboratory antagonist, possesses partial agonist potential that confounds interpretation of DRE-dependent transcriptional studies [4]. These mechanistic and potency differences underscore that selection of an AHR antagonist must be guided by the specific experimental question and required pharmacological profile.

N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine: Quantitative Comparative Evidence for Scientific Selection


GNF351 Exhibits Superior Single-Agent Tumor Spheroid Viability Reduction Relative to BAY2416964 and CH-223191

In a comprehensive multi-cell type tumor spheroid panel (n=25 models), GNF351 demonstrated detectable single-agent activity, reducing viability in select spheroid models at concentrations exceeding 1 µM. In contrast, BAY2416964 and CH-223191 exhibited minimal single-agent activity across all spheroid models tested [1]. This functional divergence in complex 3D tumor models distinguishes GNF351 from structurally distinct AHR antagonists.

AHR antagonism tumor spheroid anticancer agent screening viability assay

GNF351 Is a Pure Antagonist Devoid of Partial Agonist Activity, Unlike α-Naphthoflavone and BAY2416964

GNF351 is characterized as a pure AHR antagonist with no detectable agonist activity for either DRE-dependent or DRE-independent AHR functions, even at elevated concentrations. This contrasts with α-naphthoflavone, which possesses partial agonist potential that can confound experimental interpretation [1]. Furthermore, in PyMT murine mammary cancer cells, single 10 µM doses of BAY2416964 exhibited weak agonist activity reflected by increases in Cyp1a1 and Cyp1b1 mRNA levels, whereas 10 µM GNF351 showed no such agonist effect [2].

AHR pure antagonism DRE-dependent transcription partial agonist activity mechanistic pharmacology

GNF351 Demonstrates Higher AHR Antagonist Potency (IC50 62 nM) Than StemRegenin 1 (IC50 127 nM)

GNF351 competes with a photoaffinity AHR ligand for binding to the AHR with an IC50 of 62 nM in mouse liver cytosol expressing humanized AHR [1]. In comparison, StemRegenin 1 (SR1), another purine-derived AHR antagonist, exhibits an IC50 of 127 nM in CD34+ cells [2]. While assay conditions differ (binding competition vs. cellular functional assay), the approximately 2-fold difference in potency suggests GNF351 may achieve comparable AHR antagonism at lower concentrations in certain experimental contexts.

AHR antagonist potency IC50 comparison purine derivative biochemical assay

GNF351 Is More Potent Than 6,2′,4′-Trimethoxyflavone in Repressing Head and Neck Tumor Cell Aggressive Phenotype

In head and neck squamous cell carcinoma (HNSCC) cells exhibiting constitutive AHR activation, treatment with GNF351 decreased migration and invasion and prevented benzo[a]pyrene-mediated induction of the chemotherapy efflux protein ABCG2. The study explicitly notes GNF351 as the more potent AHR antagonist compared to 6,2′,4′-trimethoxyflavone (TMF) [1].

HNSCC tumor migration tumor invasion chemotherapy efflux

N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine: Evidence-Based Application Scenarios for Scientific and Industrial Use


Dissecting DRE-Dependent vs. DRE-Independent AHR Signaling Pathways

GNF351 is the optimal tool compound for experiments requiring complete blockade of both DRE-dependent and DRE-independent AHR transcriptional activity without confounding partial agonism. Unlike α-naphthoflavone (partial agonist) or SAhRMs like SGA360 (which bias toward DRE-independent activity), GNF351 provides pure antagonism across all AHR functional modalities, enabling unambiguous mechanistic dissection of AHR-dependent processes [1].

In Vitro Functional Studies of AHR Antagonism in Tumor Spheroids and 3D Cultures

For researchers employing multi-cell type tumor spheroids or complex 3D culture systems, GNF351 provides the only AHR antagonist among BAY2416964, CH-223191, and GNF351 that demonstrates detectable single-agent activity. This makes GNF351 uniquely suited for investigating AHR-dependent tumor biology in physiologically relevant 3D models where other antagonists fail to produce measurable phenotypic effects [2].

Head and Neck Squamous Cell Carcinoma (HNSCC) Aggressive Phenotype Research

GNF351 is the preferred AHR antagonist for HNSCC studies examining tumor cell migration, invasion, and chemotherapy efflux mechanisms (ABCG2 regulation). Its demonstrated superior potency relative to 6,2′,4′-trimethoxyflavone in repressing the aggressive HNSCC phenotype makes it the compound of choice for functional assays in this cancer type [3].

Rheumatoid Arthritis Fibroblast-Like Synoviocyte (RA-FLS) Inflammatory and Proliferative Studies

GNF351 has been extensively validated in primary human RA-FLS cells, where it significantly attenuates cytokine-induced proliferation, migration, MMP-2/MMP-9 expression, and invasive phenotype through an AHR-dependent mechanism. This established validation in a disease-relevant primary cell system supports its use for RA-focused AHR pharmacology research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNF351

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.